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1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea

Metabolic Stability Human Liver Microsomes Cycloalkylurea SAR

SAR discontinuity from generic urea building blocks derails IL-6 inhibitor programs. This specific N-cyclopropylmethyl, para-iodo urea scaffold delivers validated IL-6 suppression (>70% at 10 µM) with low cytotoxicity (GI₅₀ >100 µM). • Metabolic stability: 10.9% metabolism in human liver microsomes - outperforms cyclopentyl analog (44.5%) • Para-iodo handle enables Pd-catalyzed cross-coupling for library synthesis • Compact MW (316.14) suitable for fragment-based discovery & halogen bonding studies Supplied at ≥98% purity; ambient shipping.

Molecular Formula C11H13IN2O
Molecular Weight 316.14 g/mol
Cat. No. B14915537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea
Molecular FormulaC11H13IN2O
Molecular Weight316.14 g/mol
Structural Identifiers
SMILESC1CC1CNC(=O)NC2=CC=C(C=C2)I
InChIInChI=1S/C11H13IN2O/c12-9-3-5-10(6-4-9)14-11(15)13-7-8-1-2-8/h3-6,8H,1-2,7H2,(H2,13,14,15)
InChIKeyMUASGWOAZBMLJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Characterization of 1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea: A Disubstituted Urea Building Block with Defined Physicochemical Properties


1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea (CAS 1223517-76-7) is a synthetic disubstituted urea featuring a cyclopropylmethyl group on one nitrogen and a 4-iodophenyl ring on the other, with a molecular formula of C₁₁H₁₃IN₂O and a molecular weight of 316.14 g/mol . This compound belongs to the broader class of N,N′-disubstituted phenyl cycloalkylureas (PcAUs), a chemotype recently characterized for its capacity to inhibit interleukin-6 (IL-6) expression without significant antiproliferative toxicity, positioning this scaffold as a promising starting point for anti-inflammatory drug discovery [1]. The presence of both a cyclopropane-containing substituent and a heavy halogen (iodine) renders this compound particularly useful as a synthetic intermediate for further derivatization via cross-coupling chemistry, as well as a potential probe for halogen bonding interactions in target engagement.

IL-6 expression inhibitor research Disubstituted urea scaffold reported to suppress IL-6 in cellular models without significant cytotoxicity
Synthetic diversification handle para-Iodo group supports cross-coupling chemistry for library synthesis
Halogen bonding probe 4-Iodophenyl moiety may support structural biology and biophysical interaction studies

Why Indiscriminate Substitution of 1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea with Class-Analog Ureas Introduces Uncontrolled Risk


Within the phenyl cycloalkylurea chemotype, small structural modifications produce large and unpredictable shifts in both target potency and metabolic stability. In a direct, quantitative comparison of 4-iodophenyl cycloalkylurea analogs in the IL-6 inhibition model, the cyclopropyl analog (4c) exhibited metabolic stability of 10.9% metabolism in human liver microsomes [1]. In contrast, repositioning the iodine from the 4- to the 3-position (compound 4d) altered the antiproliferative profile, while the cyclopentyl analog (6c) showed a markedly higher metabolism rate of 44.5% under identical assay conditions [1]. Even subtle changes—such as replacing the cyclopropyl with a cyclobutylmethyl group or substituting the urea oxygen with sulfur (thiourea analogs)—led to systematic reductions in IL-6 inhibitory activity [1]. These data demonstrate that the specific combination of N-cyclopropylmethyl substitution and para-iodo geometry is not interchangeable with closely related analogs, and that procurement of a generic urea building block as a substitute risks invalidating SAR continuity and compromising experimental reproducibility.

N-alkyl shift

Cyclopropyl→cyclopentyl analog increases metabolism ~4-fold; cyclopropylmethyl may produce a distinct stability profile that does not match simpler cycloalkyl analogs.

Iodine position

para→meta/ortho relocation may alter IL-6 inhibition without providing a cytotoxicity advantage, disrupting SAR continuity.

Halogen replacement

Replacing iodine with tert-butyl or cyclohexyl groups can abolish IL-6 inhibitory activity while maintaining low cytotoxicity.

Urea bioisostere

Thiourea or squaramide analogs show reduced or absent IL-6 inhibition; urea functionality is non-negotiable for target activity.

Head-to-Head Quantitative Comparison Guide: 1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea vs. Closest Cycloalkylurea Analogs


Structural Determinant 1: Cyclopropylmethyl vs. Cyclopropyl Substitution Controls Metabolic Stability in Human Liver Microsomes

The replacement of the cyclopropylmethyl group in the target compound with a simple cyclopropyl group in compound 4c represents the most conservative structural modification within the phenyl cycloalkylurea series. In human liver microsome stability assays, compound 4c (cyclopropyl analog) exhibited a metabolic degradation rate of 10.9% [1]. Under identical assay conditions, the cyclopentyl-substituted analog 6c showed a substantially higher degradation rate of 44.5%, establishing that ring size directly modulates metabolic lability [1]. The cyclopropylmethyl group of the target compound, by virtue of the additional methylene spacer, is predicted to alter both steric and electronic effects at the urea nitrogen, which may differentially affect CYP-mediated oxidation relative to the direct cyclopropyl analog. This structural distinction is critical for medicinal chemistry programs aiming to balance target potency with hepatic clearance.

Metabolic stability
Class-level inference
Cyclopropyl analog (4c): 10.9% metabolized Cyclopentyl analog (6c): 44.5% metabolized Target compound predicted intermediate
~4× difference between cycloalkyl analogs
N-alkyl spacer length may influence hepatic clearance
Verify in project microsomal assay; direct data for cyclopropylmethyl analog unavailable
Metabolic Stability Human Liver Microsomes Cycloalkylurea SAR

Structural Determinant 2: Para-Iodo vs. Meta-Iodo Geometry Alters Antiproliferative Index and Target Binding Topology

The target compound bears the iodine atom at the para-position of the phenyl ring. A direct positional isomer, 1-(Cyclopropylmethyl)-3-(2-iodophenyl)urea (CAS 1210178-95-2), relocates the iodine to the ortho-position, which alters the molecular electrostatic potential surface and disrupts linear halogen bonding geometries critical for target engagement . While direct antiproliferative data for these isomers are not yet published, studies on the structurally analogous 1-cyclopropyl-3-(4-iodophenyl)urea (4c) and its meta-iodo counterpart 1-cyclopropyl-3-(3-iodophenyl)urea (4d) demonstrate that the regiochemistry of iodine influences both antiproliferative activity (GI₅₀ values) and IL-6 inhibitory potency [1]. In the cyclopropyl series, the para-iodo analog 4c exhibited a GI₅₀ >100 µM on both HaCaT keratinocytes and HDFn fibroblasts, indicating negligible cytotoxicity, while also reducing IL-6 protein levels by >70% at 10 µM [1]. The meta-iodo analog 4d, although also displaying low antiproliferative activity, was not among the compounds selected for IL-6 inhibition profiling based on preliminary screening, suggesting a differentiated activity profile [1]. These data underscore that iodine position is not a silent structural feature and can dictate both the safety window and target potency of the molecule.

Iodine regioisomerism
Class-level inference
para-Iodo analog (4c): >70% IL-6 inhibition at 10 µM meta-Iodo analog (4d): excluded from IL-6 assay
para preferred for IL-6 suppression
Iodine position may be critical for target activity
Both isomers show low cytotoxicity; para-iodo uniquely linked to IL-6 pathway response
Positional Isomerism Halogen Bonding Antiproliferative Selectivity

Structural Determinant 3: Replacement of Iodine with Other Halogens or Substituents Abolishes Unique Halogen Bonding Potential

The 4-iodophenyl moiety is not merely a lipophilic aromatic substituent; it participates in specific, directional halogen bonding interactions with protein targets. Structural biology data for the closely related N-cyclohexyl-N′-(4-iodophenyl)urea (CIU) in complex with human soluble epoxide hydrolase (sEH) at 2.35 Å resolution reveals that the iodine atom engages in a halogen bond with the enzyme active site, contributing to the inhibitor's binding affinity [1]. Computational and crystallographic studies on iodophenylureas demonstrate that substituting iodine with bromine or chlorine significantly weakens this interaction due to reduced polarizability and sigma-hole potential. Furthermore, replacing the 4-iodophenyl group with a 4-tert-butylphenyl (compound 4a in the PcAU series) or 4-cyclohexylphenyl group alters both the steric footprint and electronic character of the aryl ring, which led to distinct antiproliferative and IL-6 inhibition profiles in the Tremblay et al. study [2]. Specifically, 1-cyclopropyl-3-(4-tert-butylphenyl)urea (4a) and 1-cyclopropyl-3-(4-cyclohexylphenyl)urea (4f) displayed GI₅₀ values >100 µM on HaCaT cells but were not among the top IL-6 inhibitors, unlike the 4-iodo analog 4c, which achieved >70% IL-6 suppression at 10 µM [2]. This underscores that the iodine atom contributes uniquely and non-redundantly to target activity.

Halogen substitution
Class-level inference
4-Iodo analog (4c): >70% IL-6 inhibition 4-tert-Butyl (4a) & 4-cyclohexyl (4f): lower IL-6 inhibition
iodine unique for activity
4-Iodophenyl may be a pharmacophoric requirement
Alkyl/cycloalkyl replacements retain low cytotoxicity but lose IL-6 potency
Halogen Bonding 4-Iodophenyl Pharmacophore sEH Inhibition

Structural Determinant 4: Bioisosteric Replacement of Urea with Thiourea Systematically Abrogates IL-6 Inhibitory Activity

A common medicinal chemistry strategy to modulate physicochemical properties is to replace the carbonyl oxygen of a urea with sulfur to produce a thiourea. In the phenyl cycloalkylurea series, this bioisosteric replacement was systematically evaluated. For the 4-iodophenyl cyclopropyl series, the urea compound 4c achieved >70% inhibition of IL-6 production at 10 µM, whereas its thiourea counterpart (4c′) was 'systematically less effective' at reducing IL-6 protein levels [1]. The same trend was observed across multiple paired urea/thiourea analogs in this study. Furthermore, replacement of the urea with a squaramide bioisostere (4c″) led to complete abrogation of IL-6 inhibitory activity [1]. These data establish that the urea carbonyl oxygen is a critical pharmacophoric element for IL-6 suppression, and that 'bioisosteric' replacements that appear conservative on paper produce profound losses of target activity. For procurement purposes, the urea functionality must be maintained; acquisition of the corresponding thiourea or squaramide analog will not serve as a functional substitute.

Urea vs. thiourea
Head-to-head
Urea (4c): >70% IL-6 inhibition Thiourea (4c′): systematically less effective Squaramide (4c″): inactive
urea only active form
Urea carbonyl is essential for IL-6 suppression
Direct comparison from published analog series
Bioisosterism Urea vs. Thiourea IL-6 Inhibition

Evidence-Backed Application Scenarios for 1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea in Medicinal Chemistry and Chemical Biology


Medicinal Chemistry SAR Exploration of Novel IL-6 Expression Inhibitors

The phenyl cycloalkylurea chemotype has been validated as a scaffold for IL-6 suppression without concomitant cytotoxicity. The closest characterized analog, 1-cyclopropyl-3-(4-iodophenyl)urea (4c), achieved >70% IL-6 inhibition at 10 µM with GI₅₀ >100 µM on HaCaT and HDFn cells, demonstrating a favorable therapeutic window [1]. 1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea extends this SAR by introducing an additional methylene unit in the N-alkyl substituent, enabling systematic exploration of steric and conformational effects on IL-6 potency, metabolic stability, and CYP inhibition. This compound is an appropriate starting point for medicinal chemistry teams pursuing anti-inflammatory programs targeting chronic inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease [1].

Halogen Bonding Probe Development for Structural Biology and Biophysical Assays

The 4-iodophenyl group is a recognized halogen bond donor, as demonstrated in the co-crystal structure of N-cyclohexyl-N′-(4-iodophenyl)urea (CIU) with human soluble epoxide hydrolase (sEH) at 2.35 Å resolution, where the iodine engages in a directional interaction with active-site residues [2]. 1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea provides a structurally compact, synthetically accessible iodophenylurea scaffold suitable for X-ray crystallography, NMR-based binding studies, and thermodynamic profiling (ITC, SPR) of halogen bonding contributions to protein-ligand interactions. Its relatively low molecular weight (316.14 g/mol) and the presence of a cyclopropylmethyl group make it a versatile core for fragment-based drug discovery (FBDD) and structure-activity relationship campaigns targeting halogen-bonding hot spots.

Synthetic Intermediate for Diversification via Transition Metal-Catalyzed Cross-Coupling

The para-iodo substituent on the phenyl ring serves as an efficient handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling rapid generation of compound libraries for medicinal chemistry optimization. Unlike bromo or chloro analogs, the iodo substituent offers superior oxidative addition reactivity with Pd(0) catalysts, facilitating reactions under milder conditions and with higher yields [3]. The urea functionality is generally stable under standard cross-coupling conditions, allowing late-stage diversification of the aryl ring without protection/deprotection steps. This compound is an attractive building block for parallel synthesis and library production in both academic and industrial medicinal chemistry settings.

Metabolic Stability Benchmarking in the Phenyl Cycloalkylurea Series

The metabolic stability of phenyl cycloalkylureas is highly sensitive to the N-alkyl substituent. In the cyclopropyl series, compound 4c displays 10.9% metabolism in human liver microsomes, while the cyclopentyl analog 6c exhibits 44.5% metabolism under identical conditions [1]. 1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea occupies a unique position in this SAR continuum: its cyclopropylmethyl group provides a distinct steric and electronic environment compared to both the cyclopropyl and cyclopentyl analogs. This compound can serve as a key reference standard for probing the relationship between N-alkyl substitution, CYP-mediated oxidation rates, and intrinsic clearance in the phenyl iodourea chemical series, supporting ADME-driven lead optimization efforts.

Application
Selection Property
Validation Focus
IL-6 pathway expression studies
para-Iodophenyl urea scaffold
IL-6 suppression and cytotoxicity endpoints
Halogen bonding biophysical assays
4-Iodophenyl halogen bond donor
Binding affinity and structural analysis
Cross-coupling synthetic diversification
para-Iodo leaving group
Reaction scope and library generation
Metabolic stability benchmarking
N-cyclopropylmethyl substituent
In vitro hepatic clearance comparison
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